molecular formula C9H5Cl2N B1323182 1,6-Dichloroisoquinoline CAS No. 630421-73-7

1,6-Dichloroisoquinoline

Cat. No.: B1323182
CAS No.: 630421-73-7
M. Wt: 198.05 g/mol
InChI Key: JTCCQIDTKFGEQY-UHFFFAOYSA-N
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Description

1,6-Dichloroisoquinoline is a heterocyclic organic compound with the molecular formula C₉H₅Cl₂N. It is a derivative of isoquinoline and possesses both aromatic and heterocyclic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dichloroisoquinoline can be synthesized through several methods. One common approach involves the chlorination of isoquinoline. This process typically uses phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) as chlorinating agents under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination reactions. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

1,6-Dichloroisoquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in this compound can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium amide (NaNH₂), potassium thiolate (KSR), and sodium alkoxide (NaOR).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) are used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted isoquinolines with various functional groups depending on the nucleophile used.

    Oxidation and Reduction: Oxidized or reduced derivatives of isoquinoline, which can be further functionalized for specific applications.

Scientific Research Applications

1,6-Dichloroisoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloroisoquinoline: Another dichloro derivative of isoquinoline with similar chemical properties but different reactivity due to the position of chlorine atoms.

    2,6-Dichloroquinoline: A related compound with chlorine atoms on a quinoline ring, exhibiting different chemical behavior and applications.

Uniqueness of 1,6-Dichloroisoquinoline

The presence of chlorine atoms at the 1 and 6 positions allows for selective functionalization, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1,6-dichloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCCQIDTKFGEQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635121
Record name 1,6-Dichloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630421-73-7
Record name 1,6-Dichloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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